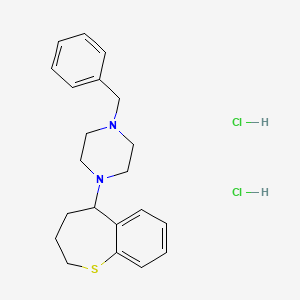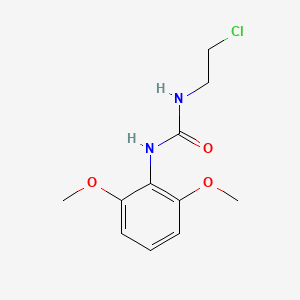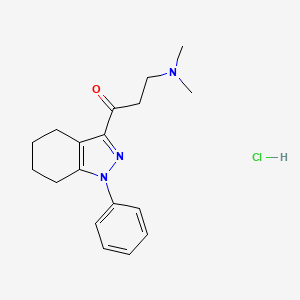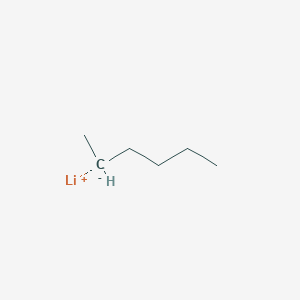
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a 2-methoxyethyl group and two methyl groups attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 2-methoxyethyl hydrazine with 3,3-dimethyl-2-butanone under acidic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Reaction Conditions:
Reagents: 2-methoxyethyl hydrazine, 3,3-dimethyl-2-butanone
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: 60-80°C
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, enhancing the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids or pyrazole ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The methoxyethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: can be compared with other pyrazole derivatives, such as:
- 3-(2-Hydroxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- 3-(2-Ethoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- 3-(2-Chloroethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
Uniqueness
The presence of the methoxyethyl group in This compound imparts unique properties, such as increased lipophilicity and enhanced interaction with biological targets. This makes it a valuable compound for various applications, distinguishing it from other similar pyrazole derivatives.
Propiedades
Número CAS |
23187-37-3 |
|---|---|
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
3-(2-methoxyethyl)-5,5-dimethyl-1,4-dihydropyrazole |
InChI |
InChI=1S/C8H16N2O/c1-8(2)6-7(9-10-8)4-5-11-3/h10H,4-6H2,1-3H3 |
Clave InChI |
MYNUNWSZSXLFNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NN1)CCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
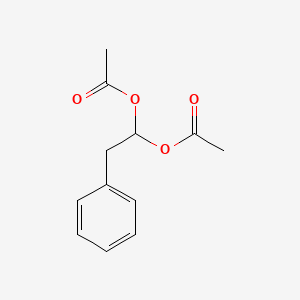

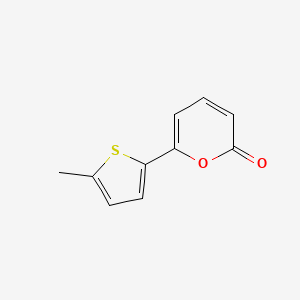

![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
